D-Aspartic acid, 4-(phenylmethyl) ester
Description
Significance as a Chiral Amino Acid Derivative in Organic Chemistry
The chirality of D-aspartic acid, 4-(phenylmethyl) ester is of paramount importance in organic synthesis. As a constituent of the "chiral pool," which comprises readily available, enantiomerically pure compounds from natural sources, it provides a stereochemically defined starting material. wikipedia.org This allows for the construction of chiral molecules with a high degree of stereocontrol, a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers often exhibit desired therapeutic effects. The presence of the D-configuration at the α-carbon introduces a specific spatial arrangement that can direct the stereochemical outcome of subsequent reactions.
Role in Contemporary Organic Synthesis Paradigms
In modern organic synthesis, this compound is primarily utilized as a versatile intermediate in the preparation of more complex chiral structures. Its applications are particularly prominent in peptide synthesis and the construction of peptidomimetics. nih.govnih.gov The benzyl (B1604629) ester group serves as a protecting group for the side-chain carboxyl functionality of the aspartic acid residue, preventing it from participating in unwanted side reactions during peptide bond formation. nih.govug.edu.pl This selective protection allows for the controlled elongation of peptide chains. Furthermore, the strategic use of D-aspartic acid derivatives allows for the synthesis of peptides with unnatural configurations, which can enhance their stability against enzymatic degradation. Beyond peptide chemistry, this compound serves as a precursor for the synthesis of various chiral ligands and catalysts used in asymmetric synthesis. frontiersin.orgnih.gov
Historical Development of its Utilization in Chemical Research
The use of benzyl esters as protecting groups for carboxylic acids has been a long-standing strategy in organic synthesis, particularly in peptide chemistry. nih.govresearchgate.net The development of methods for the selective esterification of the β-carboxyl group of aspartic acid was a crucial step in enabling its use as a building block. Early methods for the preparation of aspartic acid 4-(phenylmethyl) ester often involved acid-catalyzed condensation with benzyl alcohol, though these methods sometimes suffered from low yields. google.com Over time, more efficient and selective synthetic routes have been developed, as exemplified by a process utilizing acetyl chloride in an excess of benzyl alcohol, which significantly improved the yield of the desired product. google.com The evolution of protecting group strategies, including the development of orthogonal protection schemes, has further refined the utility of this compound in complex multi-step syntheses. wikipedia.org This has allowed for the selective removal of different protecting groups within the same molecule, providing greater flexibility in synthetic design. wikipedia.org
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₄ |
| Molecular Weight | 223.23 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 185-187 °C |
| Solubility | Soluble in water |
Note: The data in this table is compiled from various chemical suppliers and databases and may vary slightly.
Research Findings on Synthetic Applications
| Application | Description | Key Findings |
| Peptide Synthesis | Used as a building block in solid-phase and solution-phase peptide synthesis. nih.govepo.org | The benzyl ester effectively protects the side-chain carboxyl group, preventing side reactions like aspartimide formation, although it is more prone to this than cyclohexyl esters under certain acidic conditions. ug.edu.plnih.gov |
| Asymmetric Synthesis | Serves as a chiral precursor for the synthesis of other chiral molecules. | The inherent chirality of the D-aspartic acid backbone allows for the stereoselective synthesis of complex targets. |
| Intermediate for Biologically Active Molecules | A key intermediate in the synthesis of various compounds, including peptide-based pharmaceuticals. google.com | Can be converted into N-blocked derivatives which are valuable for the production of peptides. google.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12NO4- |
|---|---|
Molecular Weight |
222.22 g/mol |
IUPAC Name |
(2R)-2-amino-4-oxo-4-phenylmethoxybutanoate |
InChI |
InChI=1S/C11H13NO4/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,14,15)/p-1/t9-/m1/s1 |
InChI Key |
VGALFAWDSNRXJK-SECBINFHSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)[O-])N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)[O-])N |
Origin of Product |
United States |
Synthetic Methodologies for D Aspartic Acid, 4 Phenylmethyl Ester
Direct Esterification Approaches to Aspartic Acid 4-(Phenylmethyl) Ester
Direct esterification represents a fundamental approach to synthesizing Aspartic Acid 4-(phenylmethyl) ester. This method involves the direct reaction of aspartic acid with benzyl (B1604629) alcohol, typically facilitated by a catalyst to selectively esterify the β-carboxyl group (C-4 position).
The selective esterification of the C-4 carboxyl group of aspartic acid in the presence of the C-1 carboxyl group is a significant challenge. Various catalytic systems have been developed to achieve this selectivity.
Acid Catalysis : Traditional methods employ strong acids as catalysts. Sulfuric acid and p-toluenesulfonic acid (TsOH) are commonly used to facilitate the Fischer-Speier esterification between aspartic acid and benzyl alcohol. google.comresearchgate.net The reaction with p-toluenesulfonic acid is well-established and often involves azeotropic removal of water to drive the equilibrium towards the ester product. acs.orgnih.gov Another approach utilizes acetyl chloride in a large excess of benzyl alcohol; the acetyl chloride reacts with benzyl alcohol in situ to form hydrogen chloride, which then catalyzes the esterification. google.com
Heterogeneous Catalysts : To overcome issues associated with homogeneous catalysts, such as difficult separation and potential for side reactions, solid acid catalysts have been explored. These include porous polymeric resins like phenolsulphonic acid–formaldehyde resin (PAFR) and metal oxides such as cerium oxide (CeO2). researchgate.netnih.gov These catalysts offer advantages in terms of reusability and simplified workup procedures. nih.govresearchgate.net For example, propyl sulfonic acid functionalized SBA-15 has been used for the esterification of acetic acid with benzyl alcohols, demonstrating the potential of such systems. researchgate.net
Table 1: Catalytic Systems for Direct Esterification
| Catalyst Type | Specific Catalyst | Key Features |
|---|---|---|
| Homogeneous Acid | p-Toluenesulfonic acid (TsOH) | Widely used, requires azeotropic water removal. acs.orgnih.gov |
| Sulfuric Acid | Strong acid catalyst for condensation reactions. google.com | |
| Acetyl Chloride / Benzyl Alcohol | In situ generation of HCl catalyst. google.com | |
| Heterogeneous Acid | Phenolsulphonic acid—formaldehyde resin (PAFR) | Porous polymeric acid catalyst, reusable. researchgate.net |
| Cerium Oxide (CeO2) | Solid oxide catalyst, demonstrates good reusability. nih.gov | |
| Functionalized Mesoporous Silica (SBA-15) | High specific surface area and thermal stability. researchgate.net |
Achieving high yields and selectivity in the synthesis of the 4-benzyl ester requires careful optimization of reaction conditions. Key parameters include reactant stoichiometry, temperature, and reaction time.
Reactant and Catalyst Molar Ratios : The ratio of reactants and catalyst is critical. For instance, a process using acetyl chloride as the catalyst specifies a reaction mixture containing 10-40 moles of benzyl alcohol and 1-5 moles of acetyl chloride per mole of aspartic acid. google.com Using a significant excess of benzyl alcohol can help drive the reaction forward and act as a solvent. google.com
Temperature Control : The reaction temperature must be carefully controlled. The acetyl chloride-catalyzed method is conducted at temperatures ranging from -10° C to 50° C. google.com It is often expedient to maintain a lower temperature (e.g., -5° C to +10° C) during the initial exothermic phase of the reaction. google.com For azeotropic methods using catalysts like TsOH, the reaction is typically run at the reflux temperature of the solvent used for water removal, such as cyclohexane (B81311). acs.org
Water Removal : In Fischer-Speier esterifications, the removal of water formed during the reaction is essential to shift the equilibrium towards the products. Historically, hazardous solvents like benzene (B151609) and carbon tetrachloride were used for azeotropic distillation. acs.orgnih.gov Modern, safer procedures utilize cyclohexane, which forms a lower-boiling azeotrope with water and does not promote racemization, unlike higher-boiling solvents such as toluene (B28343). acs.orgnih.govnih.gov
Under optimized conditions, yields of approximately 70% for aspartic acid 4-(phenylmethyl) ester have been reported. google.com
Table 2: Optimization Parameters for Direct Esterification
| Parameter | Optimized Condition | Rationale / Finding |
|---|---|---|
| Benzyl Alcohol Molar Ratio | 10-40 moles per mole of aspartic acid | Acts as both reactant and solvent, drives reaction equilibrium. google.com |
| Catalyst Molar Ratio | 1-5 moles (acetyl chloride) per mole of aspartic acid | Sufficient catalytic activity for efficient conversion. google.com |
| Temperature | -10°C to 50°C | Controls reaction rate and minimizes side products. google.com |
| Azeotroping Solvent | Cyclohexane | Safer alternative to benzene for water removal; avoids racemization. acs.orgnih.gov |
| Yield | ~70% | Achievable with optimized parameters, taking recovered starting material into account. google.com |
Once the reaction is complete, the target compound must be isolated from the reaction mixture and purified.
Precipitation and Filtration : A common isolation technique involves neutralizing the reaction mixture with an organic base, such as pyridine (B92270). google.com This causes the amino acid ester to precipitate out of the solution. The solid product is then collected by suction filtration. google.comgoogle.com
Recrystallization : For further purification, recrystallization is employed. The crude product can be recrystallized from a dilute aqueous solution of pyridine (e.g., 0.05% to 0.5%) to obtain the pure 4-benzyl ester. google.com
Aqueous Suspension Washing : An alternative purification method involves suspending the crude crystals in an aqueous solution at an elevated temperature (50° C or higher). google.com This technique is effective for removing water-soluble impurities like inorganic salts, such as chloride ions, which may be present from the catalytic system. google.com The purified crystals are then separated by filtration and dried. google.comgoogle.com
Preparation of N-Protected D-Aspartic Acid, 4-(Phenylmethyl) Ester Derivatives
The synthesis of peptides and other complex molecules often requires the temporary masking of reactive functional groups to ensure specific chemical transformations occur at desired locations. organic-chemistry.org For this compound, the free amino group is highly nucleophilic and must be protected during many synthetic steps, particularly in peptide synthesis where it will be coupled with other amino acids. organic-chemistry.orgchemimpex.com This protection is achieved by introducing an N-terminal protecting group.
Introduction of N-Terminal Protecting Groups (e.g., Boc, Cbz, Fmoc)
tert-Butyloxycarbonyl (Boc) Group: The Boc group is a widely used protecting group in peptide synthesis. chemimpex.com It is typically introduced by reacting this compound with di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O, in the presence of a base like sodium bicarbonate or triethylamine. google.com The resulting N-Boc-D-Aspartic acid, 4-(phenylmethyl) ester is stable under a variety of reaction conditions but can be readily removed using strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent like dioxane. organic-chemistry.orgwikipedia.orggoogle.com This acid-lability makes it a valuable component in orthogonal protection schemes. organic-chemistry.org
Carbobenzyloxy (Cbz) Group: The Cbz group (also denoted as Z) is another cornerstone of amino acid protection. It is introduced by the reaction of the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, for instance, in the presence of sodium carbonate or bicarbonate. chemicalbook.comumn.edu The resulting N-Cbz-D-Aspartic acid, 4-(phenylmethyl) ester is stable to the acidic and basic conditions often used for the removal of other protecting groups. wikipedia.org The Cbz group is characteristically cleaved by catalytic hydrogenolysis (e.g., using hydrogen gas with a palladium-on-carbon catalyst), which also cleaves the benzyl ester, or with strong acids like HBr in acetic acid. wikipedia.orgnih.gov
9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Fmoc group is central to many modern solid-phase peptide synthesis (SPPS) strategies. wikipedia.orggoogle.com It is introduced by reacting the amino acid with Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu) in the presence of a base. nih.gov The key feature of the Fmoc group is its lability under mild basic conditions, typically using a solution of 20-50% piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orgnih.gov This allows for the selective deprotection of the N-terminus while other protecting groups, such as the acid-labile Boc group or the hydrogenolysis-labile benzyl ester, remain intact. wikipedia.orggoogle.com
Strategies for Orthogonal Protection in Complex Syntheses
Orthogonal protection is a powerful strategy in multi-step organic synthesis that allows for the selective removal of one protecting group in the presence of others within the same molecule. wikipedia.orgbham.ac.uk This is accomplished by choosing a set of protecting groups that are cleaved under distinctly different reaction conditions. organic-chemistry.orgbham.ac.uk The use of this compound in combination with various N-protecting groups is a classic example of this principle in action, particularly in the synthesis of complex peptides. wikipedia.orgrsc.org
An orthogonal strategy allows chemists to deprotect functional groups in any desired order, which is critical for building large, complex molecules. bham.ac.uk For instance, a synthetic peptide may contain a D-Aspartic acid residue where the α-amino group is protected with Fmoc and the side-chain (β-carboxyl) is protected as a tert-butyl (tBu) ester, while another amino acid in the chain has its side-chain protected by a benzyl (Bzl) group. The synthesis would proceed as follows:
The base-labile Fmoc group is removed to allow for the coupling of the next amino acid in the sequence. wikipedia.org
This process is repeated to elongate the peptide chain.
Once the full peptide is assembled, the side-chain protecting groups can be removed. The acid-labile tBu ester is cleaved with an acid like TFA, while the benzyl ester on this compound remains. wikipedia.org
Finally, the benzyl ester can be removed by hydrogenolysis, which will not affect any acid-labile groups that might still be present. wikipedia.org
This approach provides the necessary flexibility to construct intricate molecular architectures by ensuring that only the intended functional group reacts at each step. bham.ac.uk The combination of the benzyl ester on the side chain of aspartic acid with an Fmoc-protected amine is a common pairing in solid-phase peptide synthesis. wikipedia.org
Scale-Up Considerations and Industrial Relevance in the Synthesis of Aspartic Acid, 4-(Phenylmethyl) Ester
The transition from a laboratory-scale synthesis to industrial production presents numerous challenges, including cost, safety, environmental impact, and process efficiency. acs.orgresearchgate.net For derivatives like this compound, which are valuable intermediates in the pharmaceutical industry for products such as the sweetener Aspartame (B1666099), these considerations are paramount. google.comresearchgate.net
Historically, the industrial preparation of benzyl esters of aspartic acid involved methods that are no longer considered sustainable or safe, such as the use of hazardous solvents like benzene or carbon tetrachloride. acs.org Modern industrial processes prioritize greener and more efficient routes. For example, a one-pot procedure has been developed on a multi-gram scale to prepare dibenzyl aspartate directly from L-aspartic acid using cyclohexane as a solvent, which is considered more acceptable for industrial use than benzene. acs.org While this specific example uses the L-enantiomer, the principles of solvent choice and process simplification are directly applicable to the synthesis of the D-enantiomer.
Key considerations for the scale-up of this compound synthesis include:
Raw Material Cost and Availability : The starting material, D-aspartic acid, can be produced through chemical synthesis (which results in a racemic mixture requiring resolution) or enzymatic conversion, with the latter often being the favored industrial route for amino acid production. mdpi.com
Reagent and Solvent Selection : The choice of reagents and solvents is critical. Industrially, there is a strong drive to avoid hazardous materials and large volumes of solvents that are difficult to recycle or dispose of. google.com Processes that minimize waste and additional purification steps are highly desirable. acs.org
Process Control and Safety : Reactions must be robust and predictable on a large scale. Temperature control, reaction time, and methods for product isolation and purification (like crystallization instead of chromatography) must be optimized for an industrial setting. mdpi.com
The industrial relevance of this compound is tied to its role as a building block for pharmaceuticals and other high-value chemicals. chemimpex.comthermofisher.com Efficient and scalable synthetic routes are crucial for making these end products commercially viable.
Chemical Transformations and Reactivity of D Aspartic Acid, 4 Phenylmethyl Ester
Reactivity of the Phenylmethyl Ester Moiety
The phenylmethyl ester, commonly referred to as the benzyl (B1604629) ester, is a widely used protecting group for carboxylic acids. wikipedia.org Its reactivity is central to the synthetic utility of D-Aspartic acid, 4-(phenylmethyl) ester.
Ester Cleavage Mechanisms and Conditions (e.g., Hydrogenolysis)
The primary method for cleaving the benzyl ester is hydrogenolysis. wikipedia.orgvaia.com This reaction involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). vaia.comresearchgate.net The process is highly efficient and clean, breaking the ester linkage to yield the free carboxylic acid and toluene (B28343) as a byproduct. vaia.comgoogle.com This method is favored because it occurs under neutral conditions, preserving other acid- or base-sensitive functional groups within a molecule. vaia.com
The general reaction is as follows: R-COOCH₂C₆H₅ + H₂ --(Pd/C)--> R-COOH + CH₃C₆H₅
In a specific application, the selective hydrogenolysis of dibenzyl aspartate can be directed to produce 4-benzyl aspartate. google.com The reaction conditions, such as temperature and the presence of acid, can influence the outcome. For instance, hydrogenation of the hydrochloride of dibenzyl L-aspartate in water with a palladium/charcoal catalyst yields the 4-benzyl L-aspartate. google.com Another approach involves using magnesium and ammonium (B1175870) formate (B1220265) for the debenzylation of N-benzyl amino derivatives, which offers a low-cost alternative to palladium catalysts. researchgate.net
Besides hydrogenolysis, benzyl esters can also be cleaved by strong acids, though this method is less common due to its harshness. vaia.com The stability of substituted benzyl esters can be tuned; for example, a 4-chlorobenzyl ester is more stable to acid hydrolysis than a standard benzyl ester. thieme-connect.de
Table 1: Common Conditions for Benzyl Ester Cleavage
| Method | Reagents | Conditions | Products | Citations |
|---|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Neutral, Room Temperature | Carboxylic Acid, Toluene | vaia.comgoogle.com |
| Catalytic Transfer Hydrogenolysis | Ammonium Formate, Pd/C | Reflux Temperature | Carboxylic Acid, Toluene | researchgate.net |
Transesterification Reactions Involving the Phenylmethyl Ester
Transesterification is another key reaction of the phenylmethyl ester moiety. This process allows for the conversion of the benzyl ester into other esters, which can be useful in modifying the properties of a peptide or as an alternative cleavage strategy. For example, resin-bound protected amino acids or peptides with benzyl ester linkages can be cleaved via transesterification with potassium cyanide in benzyl alcohol. nih.govcdnsciencepub.com
A mild and effective method involves treating peptides on a solid support (like a 2-chlorotrityl resin) with anhydrous HCl in various alcohols. ysu.am This directly converts the resin-bound peptide into its C-terminal ester. The concentration of HCl can be optimized to achieve complete transesterification while preserving acid-sensitive protecting groups on the peptide side chains. ysu.am For instance, using a 0.2 M methanolic HCl solution can lead to good-to-excellent conversion to the C-terminal methyl ester within a few hours, with minimal loss of protecting groups like Boc, trityl, and tert-butyl ethers. ysu.am
Reactivity of the Free Amino and Carboxyl Groups
With the β-carboxyl group protected as a benzyl ester, the free α-amino and α-carboxyl groups of this compound are available for further chemical modifications.
Amidation and Peptide Bond Formation Reactions
The primary application of this compound is in peptide synthesis. researchgate.netsigmaaldrich.com The free α-amino group can act as a nucleophile, attacking an activated carboxyl group of another amino acid to form a peptide bond. Conversely, the free α-carboxyl group can be activated to react with the amino group of another amino acid. rsc.org
The formation of a dipeptide involves protecting the amino group of one amino acid (e.g., with a Boc or Fmoc group) and activating its carboxyl group (e.g., with a coupling reagent like DCC). This activated amino acid is then reacted with an amino acid ester, such as this compound, where the amino group is free. masterorganicchemistry.com The use of active esters, which have moderate reactivity, is a common strategy to form peptide bonds while minimizing side reactions like racemization. rsc.org The benzyl ester at the β-position of the aspartic acid derivative remains intact during these coupling steps. researchgate.net
The process can be repeated to build longer peptide chains. masterorganicchemistry.com This strategy is fundamental to both solution-phase and solid-phase peptide synthesis (SPPS), where the growing peptide chain is anchored to a polymer resin. masterorganicchemistry.com
Modifications at the α-Carboxyl Position
The α-carboxyl group of this compound can undergo various modifications beyond standard peptide bond formation. It can be reduced to an alcohol or converted into other functional groups, although such modifications are less common than amidation.
A key reaction is the selective modification of carboxylate groups using activating agents like water-soluble carbodiimides (e.g., EDC). nih.govnih.gov In the presence of a nucleophile, the activated carboxyl group can form an amide or ester. For instance, in studies on lysozyme, the carboxyl side chain of a specific aspartic acid residue (Asp-101) was selectively modified by coupling with various amine nucleophiles using EDC at pH 5. nih.gov This principle can be applied to the α-carboxyl group of this compound for specific synthetic purposes, provided the α-amino group is appropriately protected.
Role of Protecting Groups in Directing Reactivity and Selectivity
Protecting groups are crucial in multi-step organic synthesis to ensure chemoselectivity by temporarily masking a reactive functional group. wikipedia.orgorganic-chemistry.org In the context of this compound, the benzyl group serves as a protecting group for the β-carboxyl function.
This protection is essential for several reasons:
Directing Peptide Bond Formation: By blocking the β-carboxyl group, the benzyl ester ensures that peptide bond formation occurs exclusively at the α-amino and α-carboxyl positions, preventing the formation of branched or isopeptide side products. masterorganicchemistry.com
Preventing Aspartimide Formation: A significant side reaction in peptide synthesis involving aspartic acid is the formation of a five-membered succinimide (B58015) ring, known as an aspartimide. iris-biotech.depeptide.com This occurs when the nitrogen of the following peptide bond attacks the activated β-carboxyl ester. Aspartimide formation can lead to racemization and the formation of unwanted β-peptides. iris-biotech.deresearchgate.net The steric bulk of the benzyl ester, compared to smaller esters like methyl or ethyl esters, helps to minimize this side reaction. peptide.com However, for particularly sensitive sequences, even bulkier protecting groups like the β-cyclohexyl or β-2,4-dimethyl-3-pentyl esters are employed for greater resistance to base-catalyzed aspartimide formation. peptide.comnih.gov
Orthogonal Synthesis Strategies: The benzyl group is part of an "orthogonal" protection scheme. wikipedia.orgorganic-chemistry.org It is stable to the basic conditions used to remove Fmoc groups from the N-terminus and the acidic conditions used to remove Boc groups. wikipedia.orgmasterorganicchemistry.com It can be selectively removed at the end of the synthesis by hydrogenolysis, which does not affect most other protecting groups. wikipedia.org This allows for a highly controlled and sequential manipulation of different functional groups within a complex molecule. wikipedia.orgacs.org
Table 2: Protecting Group Strategies in Peptide Synthesis
| Protecting Group | Protected Function | Cleavage Condition | Orthogonality Example | Citations |
|---|---|---|---|---|
| Benzyl (Bzl) | β-Carboxyl (Asp) | Hydrogenolysis (H₂/Pd) | Stable to base (Fmoc removal) and mild acid (Boc removal). | wikipedia.orgpeptide.com |
| Fmoc | α-Amino | Base (e.g., Piperidine) | Stable to hydrogenolysis (Bzl removal) and acid (Boc, tBu removal). | wikipedia.orgmasterorganicchemistry.com |
| Boc | α-Amino | Strong Acid (e.g., TFA) | Stable to hydrogenolysis (Bzl removal) and base (Fmoc removal). | wikipedia.orgmasterorganicchemistry.com |
| tert-Butyl (tBu) | Side-chain Carboxyl/Hydroxyl | Strong Acid (e.g., TFA) | Stable to hydrogenolysis (Bzl removal) and base (Fmoc removal). | wikipedia.org |
Influence of N-Protecting Groups on Reaction Pathways and Selectivity
Fmoc Group: The base-labile Fmoc group is central to the most common solid-phase peptide synthesis (SPPS) strategy. ub.edu When this compound is used as the Fmoc-D-Asp(OBzl)-OH derivative, the benzyl ester side-chain protection is stable to the repetitive basic treatments (e.g., with piperidine) used for Fmoc removal. biosynth.comub.edu However, this combination is highly susceptible to aspartimide formation, a significant side reaction promoted by the basic conditions. iris-biotech.de
Boc Group: The acid-labile Boc group is the cornerstone of an alternative SPPS and liquid-phase synthesis strategy. ub.edu The benzyl ester side-chain protection is fully orthogonal to the Boc group, as the Boc group is removed with moderate acids like trifluoroacetic acid (TFA), while the benzyl ester requires stronger acids (like anhydrous HF) or, more commonly, catalytic hydrogenolysis for cleavage. ub.eduwikipedia.org This orthogonality provides a robust pathway for synthesis, though the repeated exposure to acid can cause other side reactions.
Specialized Protecting Groups for Enhanced Selectivity: Beyond standard applications, specialized N-protecting groups can be employed to control stereoselectivity during C-C bond formation at the α-carbon. The 9-phenylfluoren-9-yl (Pf) group, for instance, is exceptionally effective at preventing epimerization (racemization) of the chiral α-center. nih.gov Its steric bulk shields the α-proton, maintaining the compound's enantiomeric purity during reactions involving enolate intermediates, such as alkylations. nih.gov In studies involving N-Pf-aspartate esters, the choice of base was shown to direct the diastereoselectivity of alkylations, with LiHMDS favoring the syn-product and KHMDS favoring the anti-product. nih.gov
The interplay between the N-protecting group and the side-chain benzyl ester is therefore a critical consideration in planning a synthetic route, balancing the need for orthogonal deprotection with the imperative to control side reactions and maintain stereochemical integrity. biosynth.comnih.gov
Strategies for Minimizing Undesired Side Reactions (e.g., Aspartimide Formation)
The most significant side reaction involving aspartic acid residues, including D-Asp(OBzl), during peptide synthesis is the formation of a cyclic aspartimide intermediate. iris-biotech.denih.gov This base-catalyzed reaction occurs when the nitrogen atom of the following peptide bond attacks the side-chain ester. iris-biotech.de The resulting five-membered succinimide ring is prone to racemization and can be opened by nucleophiles (like piperidine (B6355638) or water) to yield a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their corresponding epimers, which are often difficult to separate from the target product. iris-biotech.desigmaaldrich.comiris-biotech.de The benzyl ester in D-Asp(OBzl)-OH is more susceptible to this side reaction than bulkier esters. nih.gov
Several strategies have been developed to suppress or minimize aspartimide formation:
Modification of Deprotection Conditions: A straightforward approach is to alter the conditions for Fmoc group removal. Using weaker bases like morpholine (B109124) or piperazine (B1678402) instead of the standard 20% piperidine in DMF can reduce the rate of aspartimide formation. iris-biotech.debiotage.com Another effective method is the addition of a weak acid, such as formic acid or 1-hydroxybenzotriazole (B26582) (HOBt), to the piperidine solution, which tempers the basicity and significantly reduces the side reaction. iris-biotech.depeptide.comresearchgate.net
Sterically Hindered Side-Chain Protecting Groups: Replacing the benzyl ester with a more sterically bulky ester can physically block the nucleophilic attack that initiates aspartimide formation. biotage.comresearchgate.net While this compound is the focus, comparative studies highlight the effectiveness of this strategy. The rate of aspartimide formation generally decreases as the steric hindrance of the ester group increases.
| Protecting Group Strategy | Key Finding | Reference(s) |
| Side-Chain Ester Modification | The cyclohexyl ester (OcHx) leads to significantly less aspartimide formation during acidic or base treatment compared to the benzyl ester (OBzl). nih.gov | nih.gov |
| Increasing the steric bulk of the side-chain ester, such as with the 3-methylpent-3-yl (Mpe) group, provides good protection against base-catalyzed aspartimide formation. researchgate.net | researchgate.net | |
| The use of extremely bulky groups like 2-phenyl isopropyl esters can offer enhanced stability. | iris-biotech.de | |
| Backbone Protection | Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) group on the amide backbone of the preceding amino acid can completely suppress aspartimide formation. nih.gov | nih.gov |
| Using a pre-formed dipeptide unit, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb (2,4-dimethoxybenzyl) protects the amide nitrogen, is highly effective for problematic Asp-Gly sequences. iris-biotech.de | iris-biotech.de | |
| Novel Protecting Groups | The cyanosulfurylide (CSY) protecting group, which forms a stable C-C bond with the aspartate side chain instead of an ester's C-O bond, has been shown to completely suppress aspartimide formation. nih.gov | nih.govethz.ch |
Backbone Amide Protection: A highly effective but more synthetically demanding strategy is to temporarily protect the backbone amide nitrogen of the amino acid preceding the aspartic acid residue. researchgate.net Acid-labile groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) are introduced, often by using a pre-synthesized dipeptide building block. nih.goviris-biotech.de This modification prevents the initial intramolecular cyclization by rendering the critical amide nitrogen non-nucleophilic. nih.gov
Derivatization Pathways and Scaffold Modification using the Ester
This compound serves as a valuable chiral building block for the synthesis of a wide array of more complex molecules and molecular scaffolds, leveraging the distinct reactivity of its functional groups. researchgate.netmdpi.com Its inherent chirality and differentiated carboxyl groups make it an attractive starting material for creating peptidomimetics and heterocyclic structures. nih.govfrontiersin.orgnih.gov
Synthesis of Heterocyclic Scaffolds: The compound is a direct precursor to important heterocyclic structures. Through intramolecular cyclization, D-dibenzyl aspartate can be converted into (4R)-benzyl azetidine-2-one-4-carboxylate, a key intermediate for β-lactam antibiotics and other pharmacologically active agents. researchgate.net Alternatively, intermolecular cyclization of two molecules of D-dibenzyl aspartate can yield meso-3,6-disubstituted piperazine-2,5-diones (diketopiperazines), which are common scaffolds in drug discovery. researchgate.netnih.gov
Peptidomimetic Development: Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved properties like metabolic stability. frontiersin.org D-Aspartic acid derivatives, including the 4-benzyl ester, are used to construct these scaffolds. For example, they can be incorporated into constrained cyclic peptides or used to synthesize non-natural backbones like N-amino peptides, where the side chain of the aspartate residue can be used as an anchor point for cyclization or further functionalization. nih.gov
Platform for Functional Group Interconversion: The benzyl ester itself is a functional handle that enables diverse chemical transformations. It can be selectively cleaved by catalytic hydrogenolysis under neutral conditions, which is orthogonal to many other protecting groups, unmasking the side-chain carboxylic acid for subsequent reactions. jst.go.jpacs.org Furthermore, ester groups can be converted into other functionalities; for instance, reaction with hydrazine (B178648) can transform the benzyl ester into an acyl hydrazide, a versatile chemical handle used in bioconjugation and for the synthesis of protein modifications. nih.gov This functional versatility makes this compound and its N-protected variants powerful tools for scaffold modification in medicinal chemistry and chemical biology. nih.gov
Applications of D Aspartic Acid, 4 Phenylmethyl Ester in Complex Molecule Synthesis
Intermediacy in Peptide and Peptidomimetic Synthesis
The primary application of D-Aspartic acid, 4-(phenylmethyl) ester lies in its role as a protected amino acid for the synthesis of peptides and peptide-like molecules (peptidomimetics). The benzyl (B1604629) ester on the side chain prevents the formation of unwanted side reactions during the controlled, stepwise assembly of the peptide chain.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the automated and efficient synthesis of long peptide sequences. nih.gov In this methodology, an amino acid is anchored to an insoluble polymer resin, and subsequent amino acids are added in a stepwise fashion. nih.gov this compound, with its α-amino group typically protected by an Fmoc or Boc group, is a key reagent in this process. wikipedia.org The benzyl ester on the side-chain is stable to the conditions used for the removal of these N-terminal protecting groups (typically basic conditions for Fmoc and acidic for Boc), ensuring the integrity of the side-chain carboxylate throughout the synthesis. wikipedia.org
However, the use of aspartic acid derivatives in SPPS is not without challenges. A significant side reaction is the formation of aspartimide, where the peptide backbone nitrogen attacks the side-chain carbonyl of the aspartyl residue, forming a cyclic imide. nih.govnih.gov This can lead to the formation of undesired β-peptides and racemization. nih.gov While the benzyl ester of this compound offers a degree of steric hindrance that can help minimize this side reaction compared to smaller esters, strategies such as the addition of small amounts of acid to the deprotection solution are often employed to further suppress aspartimide formation. nih.govresearchgate.net Researchers have also developed alternative protecting groups, such as cyanosulfurylides (CSY), to completely prevent this issue by masking the carboxylic acid with a stable C-C bond. nih.gov
Table 1: Common Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Target Functional Group | Cleavage Conditions |
|---|---|---|---|
| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino | Base (e.g., 20% Piperidine (B6355638) in DMF) wikipedia.org |
| tert-Butyloxycarbonyl | Boc | α-Amino | Strong Acid (e.g., TFA) wikipedia.org |
| Benzyl | Bzl | Side-Chain Carboxyl (Asp/Glu) | Hydrogenolysis (H₂, Pd/C) wikipedia.org |
| tert-Butyl | tBu | Side-Chain Carboxyl/Hydroxyl | Strong Acid (e.g., TFA) nih.gov |
This interactive table summarizes key protecting groups. Click on a row to highlight it.
Before the dominance of SPPS, solution-phase peptide synthesis was the primary method for creating peptides. sennchem.com This technique remains economically viable and efficient for shorter peptides or large-scale production. nih.govsennchem.com In this approach, protected amino acids are coupled in a suitable organic solvent, and the product is isolated and purified after each step. youtube.com
This compound is a fundamental building block in this context. Its benzyl-protected side chain allows the free α-carboxyl group to be activated (e.g., using a coupling agent like DCC or HCTU) and reacted with the α-amino group of another amino acid ester. youtube.com Following the coupling reaction, the N-terminal protecting group (like Cbz or Boc) can be selectively removed to allow for the next coupling step. The benzyl ester remains in place until the final deprotection stage, where it is typically removed by catalytic hydrogenolysis. wikipedia.org This stepwise purification process in solution-phase synthesis helps to avoid the accumulation of side products that can be a challenge in SPPS. youtube.com
Aspartame (B1666099), the methyl ester of the dipeptide L-aspartyl-L-phenylalanine, is a widely used artificial sweetener. nih.govyoutube.com The synthesis of aspartame and its derivatives relies on the precise coupling of its constituent amino acids. Aspartic acid esters are valuable intermediates in this process. google.com A common industrial synthesis involves the reaction of a protected L-aspartic acid derivative with L-phenylalanine methyl ester. nih.govnih.gov
Specifically, L-Aspartic acid, 4-(phenylmethyl) ester can be N-protected (for example, with a benzyloxycarbonyl group, Cbz) to form N-(benzyloxycarbonyl)aspartic acid 4-(phenylmethyl) ester. google.com This fully protected derivative can then be coupled with L-phenylalanine methyl ester. The final step involves the removal of both the N-terminal Cbz group and the side-chain benzyl ester via catalytic hydrogenation to yield the target aspartame molecule. nih.govgoogle.com While the sweet taste is specific to the L-L diastereomer, the underlying chemical strategy of using the 4-(phenylmethyl) ester as a protected intermediate is a key concept in the synthesis of this class of compounds.
Utilization in the Synthesis of Specialty Chemicals and Biochemicals
Beyond peptides and drugs, this compound is used in the synthesis of a variety of other specialized chemical and biochemical tools. Its structure makes it suitable for creating enzyme inhibitors, custom ligands for affinity chromatography, and as a starting material for isotopically labeled compounds used in metabolic studies. The presence of the benzyl ester allows for differential deprotection strategies, where the α-carboxyl group can be modified while the side chain remains protected, or vice-versa. This chemical orthogonality is a powerful tool for synthetic chemists aiming to build complex molecular architectures for research and diagnostic applications.
Design and Synthesis of Advanced Organic Scaffolds Incorporating the Aspartate Ester
The unique structure of this compound, with its defined stereochemistry and bifunctional side chain, makes it an excellent precursor for advanced organic scaffolds. These scaffolds are often designed to mimic the secondary structures of proteins, such as β-turns or α-helices, and are of great interest in drug discovery and materials science. mdpi.com
For instance, the aspartate framework can be used as a starting point for creating constrained peptidomimetics like Freidinger lactams. mdpi.com Intramolecular cyclization reactions involving the side-chain and the peptide backbone can lead to the formation of rigid ring systems. The D-configuration of the starting material dictates the resulting stereochemistry of the scaffold. Furthermore, the benzyl-protected side chain can be deprotected and used as a handle for further functionalization, allowing for the attachment of other molecular fragments to create complex, three-dimensional structures. These scaffolds serve as templates for positioning functional groups in a precise spatial arrangement to interact with biological targets. mdpi.com
Analytical Methods for Characterization and Purity Assessment of D Aspartic Acid, 4 Phenylmethyl Ester
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in the separation and quantification of D-Aspartic Acid, 4-(Phenylmethyl) Ester from reaction mixtures and in determining its purity. These techniques leverage the differential partitioning of the compound between a mobile phase and a stationary phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purification of this compound. The development of a robust HPLC method is contingent on the systematic optimization of several parameters to achieve the desired resolution, sensitivity, and analysis time.
A typical HPLC method for this compound would employ a reversed-phase column, such as a C18 or C8 column. The mobile phase would likely consist of a mixture of an aqueous component (e.g., water with an acid modifier like trifluoroacetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the target compound and any impurities with varying polarities.
Detection is commonly achieved using an ultraviolet (UV) detector, as the phenylmethyl group in the ester provides a chromophore that absorbs UV light. The wavelength for detection would be optimized based on the UV spectrum of the compound, typically around 254 nm. For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a pure standard of this compound and measuring the corresponding peak areas.
Table 1: Illustrative HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an invaluable tool for monitoring the progress of chemical reactions, such as the synthesis of this compound. rjpbcs.com It offers a rapid and cost-effective means to qualitatively assess the consumption of starting materials and the formation of the product. rjpbcs.com
In a typical TLC analysis, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, commonly silica gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The choice of eluent is critical and is determined empirically to achieve good separation between the starting materials (e.g., D-aspartic acid and benzyl (B1604629) alcohol) and the desired product. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often used.
As the mobile phase ascends the plate via capillary action, the components of the spotted mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. After development, the plate is visualized, typically under UV light, where the aromatic ring of the phenylmethyl ester will allow for its detection. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each component. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
Table 2: Hypothetical TLC Data for Monitoring the Synthesis of this compound
| Compound | Rf Value |
| D-Aspartic Acid | 0.1 |
| Benzyl Alcohol | 0.8 |
| This compound | 0.5 |
| Mobile Phase: Ethyl Acetate/Hexane (1:1) |
Chiral Chromatography for Enantiomeric Purity Determination
The determination of enantiomeric purity is of paramount importance for chiral compounds like this compound. Chiral chromatography is the most widely used technique for separating enantiomers and quantifying their relative amounts. nih.gov This can be achieved through either direct or indirect methods.
The direct method involves the use of a chiral stationary phase (CSP). These phases are designed to have specific interactions with one enantiomer over the other, leading to different retention times. For amino acid derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or crown ether-based CSPs have shown great success. ankara.edu.trresearchgate.net The mobile phase is typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol.
The indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. nih.gov However, the direct method is often preferred as it avoids potential complications associated with the derivatization reaction.
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound. These methods provide detailed information about the molecular weight, fragmentation pattern, and the connectivity of atoms within the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, a high-resolution mass spectrometer would be used to obtain an accurate mass measurement, which can confirm its molecular formula (C11H13NO4).
In addition to the molecular ion peak, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure. For this compound, characteristic fragments would be expected from the loss of the benzyl group (C7H7, m/z 91) and the cleavage of the ester bond.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (predicted) | Identity |
| [M+H]+ | 224.0866 | Molecular Ion |
| [M-C7H7]+ | 133.0393 | Loss of benzyl group |
| [C7H7]+ | 91.0542 | Benzyl cation |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy would be employed to confirm the structure of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information about the number of different types of protons, their chemical environment, and their connectivity. Key signals would include those for the aromatic protons of the phenylmethyl group (typically in the region of 7.3 ppm), the methylene protons of the benzyl group (a singlet around 5.1 ppm), and the protons of the aspartic acid backbone. The α-proton and the β-protons of the aspartic acid moiety would appear as multiplets, and their coupling constants would provide information about the stereochemistry of the molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the carboxylic acid and the ester would appear at the downfield end of the spectrum (around 170-180 ppm). The aromatic carbons would resonate in the 120-140 ppm region, while the aliphatic carbons of the aspartic acid backbone and the benzylic methylene group would appear at the upfield end of the spectrum.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | ¹³C NMR | ||
| Proton | Predicted Chemical Shift (ppm) | Carbon | Predicted Chemical Shift (ppm) |
| Aromatic-H | ~7.3 (m, 5H) | Carbonyl (Acid) | ~175 |
| -CH₂- (Benzyl) | ~5.1 (s, 2H) | Carbonyl (Ester) | ~172 |
| α-CH | ~4.0 (m, 1H) | Aromatic-C | ~128-136 |
| β-CH₂ | ~2.8 (m, 2H) | -CH₂- (Benzyl) | ~67 |
| α-C | ~52 | ||
| β-C | ~37 |
Advanced Research Perspectives and Future Directions for D Aspartic Acid, 4 Phenylmethyl Ester
Development of Novel Synthetic Routes to the Ester Compound
The synthesis of D-Aspartic acid, 4-(phenylmethyl) ester, a valuable intermediate in various chemical syntheses, has evolved from traditional methods to more refined and efficient protocols. The classic approach is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. organic-chemistry.org This equilibrium-driven process typically uses a strong acid like sulfuric acid (H₂SO₄) or a sulfonic acid like p-toluenesulfonic acid (TsOH) and often requires forcing conditions, such as the removal of water, to drive the reaction to completion. organic-chemistry.orgmasterorganicchemistry.com While foundational, this method's yields for the partial esterification of aspartic acid can be modest. google.com
To improve upon these outcomes, novel synthetic routes have been developed, focusing on higher yields, milder conditions, and greater selectivity for the β-carboxyl group (the 4-position). One significant advancement involves the use of acetyl chloride in an excess of benzyl (B1604629) alcohol. google.com This process allows the reaction to proceed at lower temperatures (-10°C to 50°C) and has been shown to be a more controlled method for the esterification of the β-positioned carboxyl group in D-aspartic acid. google.com
More recent innovations in esterification have moved towards catalysis by metal salts, which offer high efficiency under neutral conditions. Catalysts such as hafnium(IV) and zirconium(IV) salts have been effective for direct ester condensation from a 1:1 mixture of carboxylic acids and alcohols. organic-chemistry.org Other advanced catalytic systems include bulky diarylammonium arenesulfonates, which act as selective esterification catalysts. organic-chemistry.org Another atom-economical approach is the direct benzylation of carboxylic acids using toluene (B28343) itself as the benzyl source, mediated by a palladium catalyst in the presence of an oxidant. organic-chemistry.org
| Method | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Fischer-Speier Esterification | H₂SO₄ or p-TsOH | Equilibrium reaction; often requires excess alcohol and water removal. | organic-chemistry.orgmasterorganicchemistry.com |
| Improved Acid-Catalyzed Route | Acetyl Chloride / Benzyl Alcohol | Higher yields and more controlled conditions for β-esterification. | google.com |
| Metal-Catalyzed Condensation | Hafnium(IV) or Zirconium(IV) salts | Direct condensation from a 1:1 molar ratio of acid and alcohol. | organic-chemistry.org |
| Palladium-Catalyzed C-H Acyloxylation | Palladium Catalyst / Oxidant | Atom-economic direct use of toluene as the benzyl source. | organic-chemistry.org |
Exploration of New Protecting Group Strategies for Aspartate Derivatives
When this compound is utilized in multistep syntheses, particularly in solid-phase peptide synthesis (SPPS), the protection of other reactive functional groups is critical. A persistent challenge with aspartate derivatives is the base-catalyzed formation of aspartimide, an intramolecular cyclization side reaction that can lead to low yields and product impurities. masterorganicchemistry.comresearchgate.net This is especially problematic during the Fmoc deprotection step in SPPS, which uses a basic amine like piperidine (B6355638). masterorganicchemistry.com
To address this, a primary strategy has been the development of sterically demanding protecting groups for the side-chain (β-carboxyl) ester. The rationale is that a bulkier group than the standard tert-butyl ester can physically shield the ester carbonyl from intramolecular attack by the backbone amide nitrogen. masterorganicchemistry.com Analogues of the tert-butyl group, where methyl groups are replaced with longer alkyl chains to form trialkyl-methyl esters, have proven effective in minimizing aspartimide-related by-products. masterorganicchemistry.com
A more revolutionary approach involves fundamentally changing the nature of the protecting group. Researchers have introduced cyanosulfurylides (CSY) as a means to mask the side-chain carboxylic acid. nih.gov Unlike an ester, the CSY group forms a stable carbon-carbon bond with the aspartate side chain. nih.gov This zwitterionic functional group is exceptionally stable to standard peptide synthesis conditions but can be selectively and rapidly removed under aqueous conditions using an electrophilic halogenating agent, which triggers a C-C bond cleavage. nih.gov This strategy has been successfully employed in the synthesis of complex peptides and proteins. nih.govnih.gov
For the α-amino group, N-protecting groups are also crucial. Beyond the standard Boc and Fmoc groups used in peptide synthesis, other specialized groups like the 9-phenylfluoren-9-yl (PhF) group have been utilized for aspartate derivatives in asymmetric synthesis, offering significant steric bulk and stability. nih.gov
| Strategy | Protecting Group Example | Mechanism of Action | Primary Advantage | Reference |
|---|---|---|---|---|
| Steric Shielding | Bulky trialkyl-methyl esters | Hinders intramolecular cyclization via steric bulk. | Reduces aspartimide formation. | masterorganicchemistry.com |
| C-C Bond Masking | Cyanosulfurylides (CSY) | Forms a stable C-C bond, preventing cyclization. Removed by selective C-C cleavage. | Exceptional stability to synthesis conditions and high removal selectivity. | nih.gov |
| N-Protection for Asymmetric Synthesis | 9-Phenylfluoren-9-yl (PhF) | Provides high steric hindrance and stability for the α-amino group. | Maintains configurational stability at the α-carbon. | nih.gov |
Mechanistic Studies of Chemical Reactions Involving the Phenylmethyl Ester
Understanding the reaction mechanisms involving this compound is fundamental to optimizing its synthesis and application. The formation of the ester via acid catalysis (Fischer esterification) proceeds through a well-established pathway. The mechanism begins with the protonation of the carbonyl oxygen of the aspartic acid's β-carboxyl group by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. researchgate.net This is followed by a nucleophilic attack from the oxygen of benzyl alcohol, forming a tetrahedral intermediate. organic-chemistry.orgresearchgate.net A subsequent proton transfer and the elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. organic-chemistry.orgmasterorganicchemistry.com
The hydrolysis of the benzyl ester, the reverse reaction, can also be acid- or base-catalyzed. For benzyl esters specifically, the acid-catalyzed hydrolysis can proceed via two common mechanisms. The A_AC2 mechanism involves the bimolecular attack of water on the protonated carbonyl group. ucoz.com However, because the benzyl group can form a stable carbocation, the A_AL1 mechanism, involving the unimolecular cleavage of the alkyl-oxygen bond, can also occur, particularly in strongly acidic conditions. ucoz.com
A critical side reaction mechanism is the formation of aspartimide. This process is initiated by the deprotonation of the backbone amide nitrogen under basic conditions. masterorganicchemistry.com The resulting anion then acts as an intramolecular nucleophile, attacking the side-chain benzyl ester carbonyl. This leads to a five-membered succinimide (B58015) ring intermediate, with the expulsion of the benzyloxy group. nih.gov This intermediate is prone to racemization and subsequent ring-opening to form both α- and β-peptide linkages, leading to a mixture of undesired products. researchgate.net
Emerging Roles in Non-Peptide Organic Transformations
While the primary context for this compound is peptide chemistry, its utility as a chiral building block is expanding into other areas of organic synthesis. The inherent chirality of the aspartate backbone makes it a valuable synthon for asymmetric transformations.
A notable emerging application is in [3+2] cycloaddition reactions. N-benzyl aspartate nitrones, which can be prepared from aspartate diesters, participate in thermal cycloadditions with a variety of alkenes. This reaction constructs highly substituted isoxazolidines that contain a polyfunctionalized quaternary carbon center. The stereochemistry of the aspartate ester backbone can influence the facial selectivity of the cycloaddition, demonstrating its role as a chiral auxiliary.
Furthermore, derivatives of aspartic acid esters are being used in the synthesis of complex natural products and their analogues. For instance, glucosyl esters of aspartic acid have been synthesized to study acyl migration and other rearrangements. nih.gov These studies highlight the use of the aspartate scaffold in carbohydrate chemistry, where the ester linkage serves as a key connection point that can influence complex intramolecular reactions. nih.gov The compound also serves as a chiral source for the synthesis of larger, non-peptidic organic molecules and pharmaceuticals.
Computational Chemistry and Molecular Modeling of the Compound and its Reactions
Molecular modeling is also crucial for studying reaction mechanisms. For example, DFT calculations can map the potential energy surface for the Fischer esterification or hydrolysis reactions. By calculating the energies of reactants, transition states, and intermediates, researchers can determine the activation energy for key steps, such as the formation of the tetrahedral intermediate, providing a theoretical basis for the reaction kinetics. nih.gov Similarly, the mechanism of aspartimide formation can be modeled to understand the factors that favor this unwanted side reaction.
Furthermore, computational methods are used to predict various physicochemical and pharmacokinetic properties. mdpi.com Molecular modeling can be used to build 3D pharmacophore models, which help in designing new molecules and correlating their structural features with biological activity. nih.gov For this compound, such models could predict its interaction with biological targets, guiding its development in medicinal chemistry. Time-dependent DFT (TD-DFT) can also be used to predict electronic properties, such as the HOMO-LUMO gap and UV-Vis absorption spectra, and to understand how interactions with other molecules, like solvents, affect these properties. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for D-Aspartic acid, 4-(phenylmethyl) ester, and how can reaction parameters be optimized for higher yields?
- Methodological Answer : The synthesis typically involves esterification of D-aspartic acid using benzyl bromide under basic conditions (e.g., sodium hydride in anhydrous DMF). Activation of the carboxylic acid group via carbodiimide reagents (e.g., DCC/HOBt) may enhance efficiency. Purification is achieved through column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures). Yield optimization requires controlled temperature (0–5°C during benzylation) and inert atmosphere to prevent racemization. Alternative routes include enzymatic esterification to preserve stereochemistry .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- 1H NMR : Look for the benzyl group’s aromatic protons (δ 7.2–7.4 ppm, multiplet) and the α-proton adjacent to the amino group (δ 3.8–4.2 ppm, quartet).
- 13C NMR : The ester carbonyl appears at δ 170–172 ppm, while the benzyl methylene carbon resonates at δ 65–67 ppm.
- ESI-MS : The molecular ion [M+H]+ should match the molecular formula (C11H13NO4, m/z 224.09). Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How does the stereochemical configuration of D-Aspartic acid influence the reactivity and applications of its 4-(phenylmethyl) ester in chiral synthesis?
- Methodological Answer : The D-configuration is critical in peptide synthesis to avoid enzymatic degradation in biological systems. For example, D-aspartic acid esters are used to synthesize non-hydrolyzable peptide analogs. Stereochemical integrity is verified via polarimetry ([α]D25 ≈ +12° in methanol) or chiral HPLC. Racemization risks arise during acidic/basic conditions, necessitating mild deprotection methods (e.g., hydrogenolysis for benzyl removal) .
Q. What strategies can resolve contradictions in reported bioactivity data for D-Aspartic acid ester derivatives, particularly regarding antioxidant efficacy?
- Methodological Answer : Contradictions often stem from assay variability (e.g., DPPH radical scavenging in vs. ORAC assays). Researchers should:
- Standardize antioxidant testing protocols (e.g., fixed pH, solvent systems).
- Validate compound purity via LC-MS and control for autoxidation.
- Compare structural analogs (e.g., tert-butyl vs. benzyl esters) to isolate substituent effects. Meta-analyses of EC50 values across studies can clarify trends .
Q. In peptide synthesis, how does the choice of protecting groups (e.g., benzyl vs. tert-butyl) on aspartic acid esters impact subsequent deprotection efficiency and product purity?
- Methodological Answer :
- Benzyl esters : Removed via hydrogenolysis (H2/Pd-C), but incompatible with sulfur-containing residues.
- tert-Butyl esters : Cleaved with TFA, but may require longer reaction times.
Side reactions (e.g., aspartimide formation) are minimized by using Fmoc-protected derivatives ( ) or low-temperature deprotection. Purity is assessed via MALDI-TOF MS post-deprotection .
Q. What computational approaches are validated for predicting the solubility and permeability of this compound in drug discovery contexts?
- Methodological Answer : Tools like Molinspiration () calculate logP (predicted ~1.2) and solubility (LogS ~-2.5). Molecular dynamics simulations (e.g., GROMACS) model membrane permeability using lipid bilayer systems. Experimental validation via PAMPA assays is recommended to cross-verify computational results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
